molecular formula C7H4ClFN2 B1592886 6-Chloro-4-fluoro-1H-indazole CAS No. 885520-29-6

6-Chloro-4-fluoro-1H-indazole

Cat. No. B1592886
M. Wt: 170.57 g/mol
InChI Key: VAMDFRHPVLKHRS-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

4-Chloro-2,6-difluoro-benzaldehyde (15 g, 85 mmol) was dissolved in 1,2-dimethoxyethane 170 ml). O-Methyl-hydroxylamine hydrochloride (7.1 g, 85 mmol) and potassium carbonate (12.9 g, 93.5 mmol) were then added and the mixture was stirred at 35° C. for 24 h. The reaction was filtered, rinsed with dichloromethane, evaporated and redissolved in DMF (170 ml). Hydrazine (2.9 ml 93.5 mmol) was added and the reaction was stirred at 100° C. for 1 h. After cooling, water and ethyl acetate were added. The layers were separated and the aqueous layer was extracted twice more with ethyl acetate. The combined organic layers were washed with water and sodium chloride solution then dried over sodium sulfate. The solvent was evaporated to leave a solid which was purified by silica gel chromatography (diethyl ether/hexanes) to give 7 g (49%) of 6-chloro-4-fluoro-1H-indazole. (M+H)+=171.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8](F)[C:5]([CH:6]=O)=[C:4]([F:11])[CH:3]=1.Cl.CON.C(=O)([O-])[O-].[K+].[K+].[NH2:22][NH2:23]>COCCOC.C(OCC)(=O)C.O>[Cl:1][C:2]1[CH:9]=[C:8]2[C:5]([CH:6]=[N:22][NH:23]2)=[C:4]([F:11])[CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=CC(=C(C=O)C(=C1)F)F
Name
Quantity
170 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
7.1 g
Type
reactant
Smiles
Cl.CON
Name
Quantity
12.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
2.9 mL
Type
reactant
Smiles
NN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 35° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
rinsed with dichloromethane
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in DMF (170 ml)
STIRRING
Type
STIRRING
Details
the reaction was stirred at 100° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice more with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water and sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to leave a solid which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (diethyl ether/hexanes)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC(=C2C=NNC2=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.